molecular formula C10H14Cl2IN3 B6640023 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide

1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide

Cat. No. B6640023
M. Wt: 374.05 g/mol
InChI Key: NANZUXROZQERNW-UHFFFAOYSA-N
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Description

1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide, also known as A-923 or NMRI-921, is a guanidine derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it an attractive target for further research.

Mechanism of Action

The exact mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide is not fully understood, but it is thought to act through a variety of pathways. 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including thymidylate synthase and dihydrofolate reductase. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in glucose and lipid metabolism. In addition, 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been shown to inhibit cell growth and induce apoptosis (programmed cell death). In animal models of diabetes, 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been shown to improve glucose tolerance and insulin sensitivity. In animal models of Parkinson's disease and traumatic brain injury, 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been shown to have neuroprotective effects, including reducing oxidative stress and inflammation and improving motor function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide in lab experiments is that it has been extensively studied and its pharmacological properties are well characterized. This makes it a useful tool for investigating the mechanisms of action of other compounds or for comparing the effects of different treatments. However, one limitation of using 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide is that it has not yet been tested in clinical trials, so its potential therapeutic applications in humans are still uncertain.

Future Directions

There are several potential future directions for research on 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide. One area of interest is in developing 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is in investigating the potential therapeutic applications of 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide in humans, through clinical trials or other studies. Finally, further research is needed to fully understand the mechanisms of action of 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide and its effects on different biological systems, which may lead to the development of new treatments for a variety of diseases.

Synthesis Methods

The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide is a multistep process that involves the reaction of 3,4-dichlorobenzyl chloride with N,N-dimethylguanidine to form the intermediate 1-(3,4-dichlorophenyl)-1,2-dimethylguanidine. This intermediate is then reacted with hydroiodic acid to produce the final product, 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide.

Scientific Research Applications

1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been studied for its potential therapeutic applications in a variety of areas, including cancer, diabetes, and neurological disorders. In cancer research, 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further development as an anticancer agent. In diabetes research, 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been shown to improve glucose tolerance and insulin sensitivity in animal models, suggesting that it may have potential as a treatment for type 2 diabetes. In neurological research, 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury, indicating that it may have potential as a treatment for these conditions.

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N3.HI/c1-14-10(13)15(2)6-7-3-4-8(11)9(12)5-7;/h3-5H,6H2,1-2H3,(H2,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANZUXROZQERNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N(C)CC1=CC(=C(C=C1)Cl)Cl.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide

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